molecular formula C21H18N2O5 B14402517 N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide CAS No. 88380-59-0

N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide

Cat. No.: B14402517
CAS No.: 88380-59-0
M. Wt: 378.4 g/mol
InChI Key: JEBGEWFQUKNDIX-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a benzamide moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amidation: The final step involves the formation of the benzamide moiety by reacting the substituted aromatic compound with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Benzyl chloride, methyl iodide, and suitable bases like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline
  • 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide

Uniqueness

N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

88380-59-0

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

N-(5-methoxy-4-nitro-2-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C21H18N2O5/c1-27-20-12-17(22-21(24)16-10-6-3-7-11-16)19(13-18(20)23(25)26)28-14-15-8-4-2-5-9-15/h2-13H,14H2,1H3,(H,22,24)

InChI Key

JEBGEWFQUKNDIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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